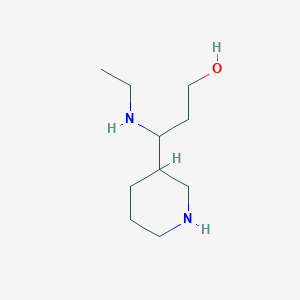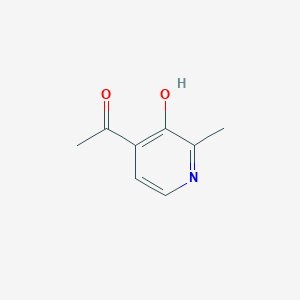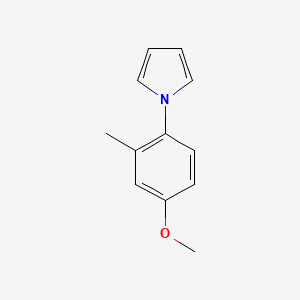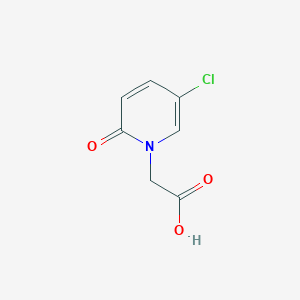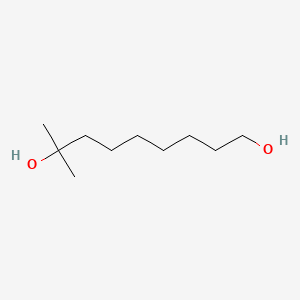
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine, ethylamine, and 3-chloropropanol.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction involving the starting materials. This can be achieved by reacting benzylamine with 3-chloropropanol under basic conditions to form an intermediate, which is then cyclized to form the azetidine ring.
Introduction of Ethylamino Group: The ethylamino group is introduced through a nucleophilic substitution reaction, where ethylamine reacts with the intermediate azetidine compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can be performed on the azetidine ring or the carboxylate group to yield various reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethylamino group or the benzyl group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of various substituted azetidine derivatives.
科学的研究の応用
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
- Benzyl 3-(methylamino)azetidine-1-carboxylate
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
Comparison:
- Benzyl 3-(methylamino)azetidine-1-carboxylate: Similar structure but with a methylamino group instead of an ethylamino group. This difference can affect its chemical reactivity and biological activity.
- Benzyl 3-(aminomethyl)azetidine-1-carboxylate: Contains an aminomethyl group, which can lead to different chemical properties and potential applications.
- Methyl 1-Boc-azetidine-3-carboxylate: Contains a Boc-protected amino group, making it useful as a protected intermediate in organic synthesis.
Benzyl 3-(1-(ethylamino)-3-hydroxypropyl)azetidine-1-carboxylate stands out due to its unique combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H24N2O3 |
|---|---|
分子量 |
292.37 g/mol |
IUPAC名 |
benzyl 3-[1-(ethylamino)-3-hydroxypropyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O3/c1-2-17-15(8-9-19)14-10-18(11-14)16(20)21-12-13-6-4-3-5-7-13/h3-7,14-15,17,19H,2,8-12H2,1H3 |
InChIキー |
QFGMDCCGZWVAOI-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



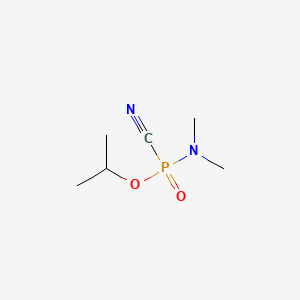
![1-[4-(Aminomethyl)phenyl]-2-chloroethan-1-one](/img/structure/B13961016.png)

![4-Methoxyspiro[cyclopentane-1,3-indolin]-2-one](/img/structure/B13961042.png)
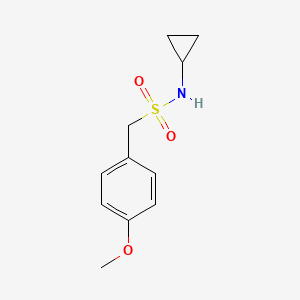
![Pyridine, 2-[2-(3-methylphenyl)-4-oxazolyl]-](/img/structure/B13961050.png)


